

2-Nitrophenyl Selenocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl selenocyanate

Cat. No.: B1205194

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CAS Number: 51694-22-5

This technical guide provides an in-depth overview of **2-Nitrophenyl selenocyanate**, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations.

Core Chemical and Physical Data

2-Nitrophenyl selenocyanate is an organoselenium compound characterized by the presence of a nitro group and a selenocyanate group on a benzene ring. Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	51694-22-5	[1] [2] [3]
Molecular Formula	O ₂ NC ₆ H ₄ SeCN	[1]
Molecular Weight	227.08 g/mol	[1]
Melting Point	140-142 °C	[1]
Assay Purity	97.5%	[1]
EC Number	257-350-4	[1]
Beilstein/REAXYS Number	1309777	[1]

Synthesis and Reactivity

While various methods exist for the synthesis of organic selenocyanates, a common approach involves the reaction of selenides with cyanating agents.[\[4\]](#) Another efficient method for producing selenocyanates of amino pyrazoles and related heterocycles utilizes in situ generated triselenium dicyanide from malononitrile and selenium dioxide.[\[5\]](#)

2-Nitrophenyl selenocyanate is a key reagent in the Grieco elimination, a reaction that dehydrates primary aliphatic alcohols to form terminal alkenes.[\[6\]](#)[\[7\]](#) This transformation proceeds through a selenide intermediate, which is then oxidized to a selenoxide that undergoes a syn-elimination.[\[7\]](#)

Applications in Research and Drug Development

The utility of **2-Nitrophenyl selenocyanate** extends across various domains of chemical and biological research:

- **Organic Synthesis:** Its primary application is in the Grieco elimination for the synthesis of alkenes from alcohols.[\[6\]](#)[\[7\]](#) It is also employed in the preparation of various steroidal compounds and 2-nitrophenylselenyl derivatives.
- **Biochemical Research:** The compound is used to investigate the reaction mechanisms with biological molecules, such as the zinc/thiolate clusters found in metallothionein.

- Medicinal Chemistry: Organoselenocyanates, as a class, are recognized for their potential as antioxidant and anticancer agents.[4][8] Some selenocyanates act as mechanism-based inhibitors of enzymes like histone deacetylase 6 (HDAC6), where the selenocyanate is enzymatically converted to a selenolate anion that binds to the catalytic zinc ion.[9][10]

Experimental Protocols

The Grieco Elimination of a Primary Alcohol

This protocol describes the dehydration of a primary alcohol to a terminal alkene using **2-Nitrophenyl selenocyanate**.

Materials:

- Primary alcohol
- o-Nitrophenylselenocyanate
- n-Tributylphosphine (n-Bu₃P)
- Tetrahydrofuran (THF), anhydrous
- Sodium bicarbonate (NaHCO₃)
- 35% (w/w) Hydrogen peroxide (H₂O₂) in H₂O
- Saturated sodium thiosulfate (Na₂S₂O₃) solution
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of the alcohol (1.0 equivalent) in anhydrous THF, add o-nitrophenylselenocyanate (1.44 equivalents) and n-Bu₃P (1.48 equivalents) sequentially at ambient temperature.

- Stir the reaction mixture at this temperature for 3 hours.
- Cool the mixture to 0 °C and add sodium bicarbonate (5.0 equivalents), followed by the dropwise addition of 35% aqueous hydrogen peroxide (7.3 equivalents).
- Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
- Quench the reaction by adding saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution.
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic extracts with brine and dry over MgSO_4 .
- Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography.^[6]

Synthesis of Selenocyanates of Amino Pyrazoles

This protocol outlines a general procedure for the synthesis of selenocyanated amino pyrazoles.

Materials:

- Amino pyrazole derivative
- Malononitrile
- Selenium dioxide (SeO_2)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Water

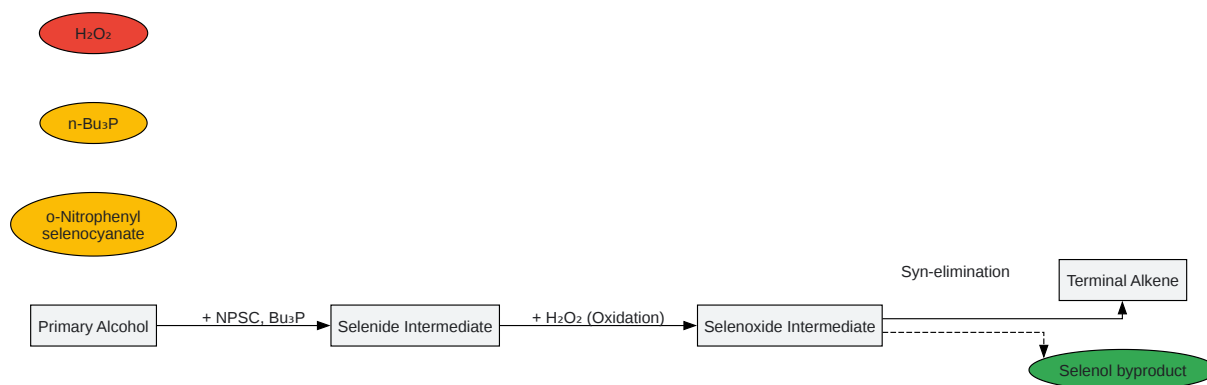
Procedure:

- In a round-bottom flask, combine malononitrile (1.5 equivalents) and SeO_2 (3.0 equivalents) in DMSO.

- Stir the resulting mixture at 40 °C for five minutes.
- Add the amino pyrazole (1.0 equivalent) to the mixture and continue stirring for 30 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
- Combine the organic layers, dry, and concentrate to obtain the crude product, which can be further purified if necessary.[5]

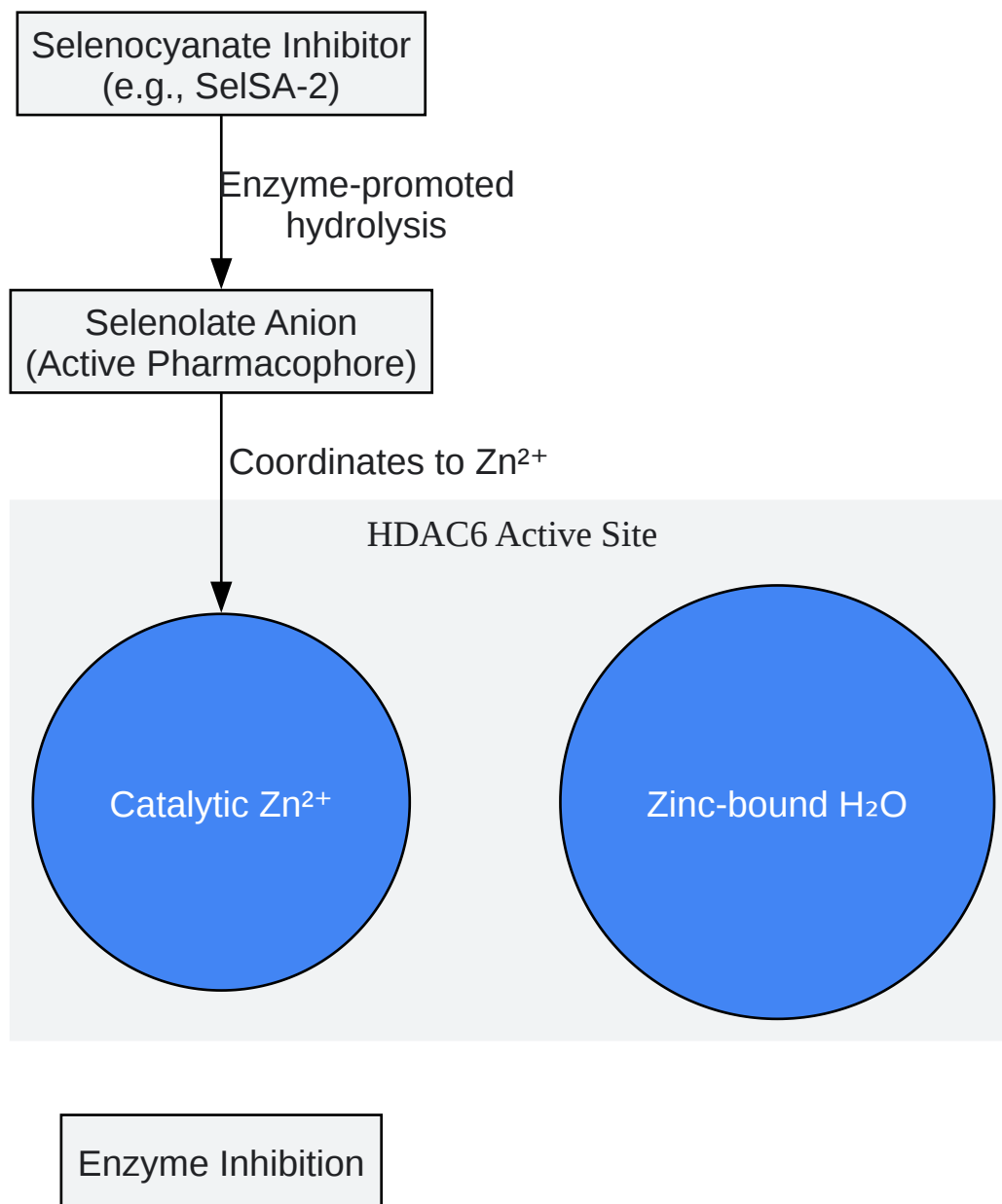
Visualized Pathways and Workflows

The following diagrams illustrate key processes involving **2-Nitrophenyl selenocyanate**.



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Caption: The reaction mechanism of the Grieco elimination.



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Caption: Mechanism-based inhibition of HDAC6 by a selenocyanate.

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- To cite this document: BenchChem. [2-Nitrophenyl Selenocyanate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205194#2-nitrophenyl-selenocyanate-cas-number]

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